REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[NH:21]1[CH:25]=[CH:24][N:23]=[N:22]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.CN(C=O)C>[CH3:15][O:18][C:7]1[C:8]([O:13][CH3:14])=[CH:9][CH:10]=[C:2]([N:22]2[N:23]=[CH:24][CH:25]=[N:21]2)[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:11][C:9]1[C:8]([O:13][CH3:14])=[CH:7][CH:3]=[C:2]([N:21]2[CH:25]=[CH:24][N:23]=[N:22]2)[C:10]=1[C:15]([OH:16])=[O:18] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
|
Name
|
cesium carbonate
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clumpy yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
until evenly dispersed
|
Type
|
STIRRING
|
Details
|
The resulting solution was thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
the RBF was subsequently rinsed with 20 mL ether and H2O each
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
The now brown/lime green aqueous layer was extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[NH:21]1[CH:25]=[CH:24][N:23]=[N:22]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.CN(C=O)C>[CH3:15][O:18][C:7]1[C:8]([O:13][CH3:14])=[CH:9][CH:10]=[C:2]([N:22]2[N:23]=[CH:24][CH:25]=[N:21]2)[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:11][C:9]1[C:8]([O:13][CH3:14])=[CH:7][CH:3]=[C:2]([N:21]2[CH:25]=[CH:24][N:23]=[N:22]2)[C:10]=1[C:15]([OH:16])=[O:18] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
|
Name
|
cesium carbonate
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clumpy yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
until evenly dispersed
|
Type
|
STIRRING
|
Details
|
The resulting solution was thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
the RBF was subsequently rinsed with 20 mL ether and H2O each
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
The now brown/lime green aqueous layer was extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
conc. into a yellow powder under reduced pressure which was purified by FCC (0-5% MeOH in DCM w/0.5% AcOH)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |